



# Revolutionizing Diabetes Care: Harnessing IND81 Data for Quality Improvement

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | IND81   |           |
| Cat. No.:            | B608096 | Get Quote |

#### For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of diabetes management, the strategic use of targeted data is paramount for enhancing patient outcomes and driving therapeutic innovation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging **IND81** data to foster quality improvement in diabetes care. The NICE (National Institute for Health and Care Excellence) indicator **IND81** focuses on the annual foot examination and risk classification for individuals with diabetes, a critical component in preventing severe complications.[1][2][3]

## Application Notes: The Strategic Value of IND81 Data

The **IND81** indicator is not merely a data collection exercise; it is a systematic approach to risk stratification that enables proactive and targeted interventions.[1][2] By categorizing patients into distinct risk levels for diabetic foot ulcers, healthcare providers and researchers can tailor preventative strategies, allocate resources more effectively, and ultimately reduce the incidence of amputations and other adverse outcomes.[4][5] For drug development professionals, this stratified data provides a unique opportunity to identify patient cohorts for clinical trials of novel therapies aimed at preventing or treating diabetic neuropathy and peripheral arterial disease.

The implementation of quality improvement projects centered on **IND81** has demonstrated a significant enhancement in diabetic foot screening practices.[6][7] Such initiatives often involve



educating healthcare workers and standardizing the assessment process, leading to a higher identification rate of at-risk feet and subsequent referrals to specialized care.[7][8][9]

## **Quantitative Data Summary**

To illustrate the application of **IND81** data, the following tables present a synthetic dataset from a hypothetical quality improvement study.

Table 1: Baseline IND81 Risk Stratification

| Risk Category  | Definition                                                                                     | Number of Patients<br>(n) | Percentage of Patients (%) |
|----------------|------------------------------------------------------------------------------------------------|---------------------------|----------------------------|
| Low Risk       | Normal sensation,<br>palpable pulses.[1][2]<br>[3]                                             | 450                       | 45%                        |
| Increased Risk | Neuropathy or absent pulses.[1][2][3]                                                          | 300                       | 30%                        |
| High Risk      | Neuropathy or absent<br>pulses plus deformity,<br>skin changes, or<br>previous ulcer.[1][2][3] | 200                       | 20%                        |
| Ulcerated Foot | Active foot ulceration within the preceding 15 months.[1][2][3]                                | 50                        | 5%                         |
| Total          | 1000                                                                                           | 100%                      |                            |

Table 2: Post-Intervention **IND81** Risk Stratification (12 Months)



| Risk Category  | Definition                                                                                     | Number of Patients<br>(n) | Percentage of Patients (%) |
|----------------|------------------------------------------------------------------------------------------------|---------------------------|----------------------------|
| Low Risk       | Normal sensation,<br>palpable pulses.[1][2]<br>[3]                                             | 550                       | 55%                        |
| Increased Risk | Neuropathy or absent pulses.[1][2][3]                                                          | 250                       | 25%                        |
| High Risk      | Neuropathy or absent<br>pulses plus deformity,<br>skin changes, or<br>previous ulcer.[1][2][3] | 160                       | 16%                        |
| Ulcerated Foot | Active foot ulceration within the preceding 15 months.[1][2][3]                                | 40                        | 4%                         |
| Total          | 1000                                                                                           | 100%                      |                            |

Table 3: Comparison of Key Quality Improvement Metrics

| Metric                                                   | Baseline | Post-Intervention<br>(12 Months) | Percentage Change |
|----------------------------------------------------------|----------|----------------------------------|-------------------|
| Patients in Low-Risk<br>Category                         | 450      | 550                              | +22.2%            |
| Patients in High-Risk<br>or Ulcerated Foot<br>Categories | 250      | 200                              | -20.0%            |
| Annual Foot Examination Completion Rate                  | 75%      | 95%                              | +26.7%            |
| Referrals to Podiatry for High-Risk Patients             | 60%      | 90%                              | +50.0%            |



## **Experimental Protocols**

### Protocol 1: Data Collection for IND81 Risk Stratification

Objective: To systematically collect data for the annual diabetic foot examination and risk classification in accordance with the NICE **IND81** indicator.

#### Materials:

- 10g monofilament[10][11]
- Calibrated tuning fork (128 Hz) or biothesiometer[10]
- Doppler ultrasound device
- Patient health records (paper or electronic)

#### Procedure:

- Patient Identification: Identify all patients with a diagnosis of diabetes mellitus within the practice or research cohort.
- Informed Consent: Obtain informed consent from each patient for the foot examination and data collection.
- Clinical History: Record the patient's history of previous foot ulcers, amputations, and any symptoms of neuropathy (e.g., numbness, tingling, pain) or peripheral arterial disease (e.g., claudication).[4]
- Foot Inspection: Visually inspect the feet for any deformities (e.g., Charcot foot, hammer toes), skin changes (e.g., calluses, dryness, fissures), and signs of infection.[5][11]
- Neurological Assessment:
  - Monofilament Test: Test for sensation using a 10g monofilament at specific sites on the plantar surface of the feet.[10][11] Inability to feel the monofilament at one or more sites indicates loss of protective sensation (neuropathy).



- Vibration Perception: Assess vibration perception using a 128 Hz tuning fork or a biothesiometer on the dorsum of the great toe.[10]
- Vascular Assessment:
  - Palpation of Foot Pulses: Palpate the dorsalis pedis and posterior tibial pulses in both feet.
     [12]
  - Ankle-Brachial Index (ABI): If pulses are not palpable, perform an ABI measurement using a Doppler ultrasound device.
- Risk Classification: Based on the findings, classify the patient into one of the four **IND81** risk categories as defined in Table 1.[1][2]
- Data Recording: Record all findings and the final risk classification in the patient's health record.

## **Protocol 2: Quality Improvement Intervention**

Objective: To implement a multi-faceted quality improvement strategy to increase the proportion of patients in the low-risk category and improve overall diabetic foot care.

#### Intervention Components:

- Healthcare Professional Education: Conduct training sessions for all clinical staff on the importance of the annual diabetic foot exam, the correct procedures for assessment, and the IND81 risk classification.[6]
- Patient Education: Provide all patients with diabetes with educational materials on proper foot care, the importance of daily self-inspection, and appropriate footwear.[8][13]
- Clinical Decision Support: Integrate reminders into the electronic health record system to prompt clinicians to perform the annual foot examination for eligible patients.
- Standardized Referral Pathway: Establish a clear and efficient referral pathway to podiatry or specialized foot care services for patients identified as high-risk or with an active ulcer.

Implementation Workflow:



- Baseline Data Collection: Collect baseline IND81 data for all patients with diabetes over a three-month period.
- Intervention Rollout: Implement the four components of the quality improvement intervention.
- Ongoing Data Monitoring: Continuously monitor the rate of annual foot examinations and referrals.
- Post-Intervention Data Collection: After 12 months of the intervention, repeat the comprehensive **IND81** data collection for all patients.
- Data Analysis: Compare the pre- and post-intervention data to assess the effectiveness of the quality improvement program.

## **Visualizations**





Click to download full resolution via product page

Caption: Quality Improvement Workflow using IND81 Data.





Click to download full resolution via product page

Caption: Signaling Pathways in Diabetic Foot Pathology.[14][15][16]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Diabetes: annual foot exam and risk classification | Indicators | NICE [nice.org.uk]
- 2. Risk assessment of patients with diabetes for foot ulcers according to risk classification consensus of International Working Group on Diabetic Foot (IWGDF) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nice.org.uk [nice.org.uk]
- 4. cda-amc.ca [cda-amc.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Improving diabetic foot screening at a primary care clinic: A quality improvement project PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopenquality.bmj.com [bmjopenquality.bmj.com]
- 8. "Implementation of Diabetic Foot Care Education Quality Improvement Pro" by Mitaliben R. Gor, MSN APRN FNP-C [hsrc.himmelfarb.gwu.edu]
- 9. scholarworks.waldenu.edu [scholarworks.waldenu.edu]
- 10. nice.org.uk [nice.org.uk]
- 11. isomer-user-content.by.gov.sg [isomer-user-content.by.gov.sg]
- 12. m.youtube.com [m.youtube.com]
- 13. nursingcenter.com [nursingcenter.com]
- 14. Insight of Mechanism and Signaling Pathway in Pathogenesis of Diabetic Neuropathy: A Review: Pathogenesis of Diabetic Neuropathy | IIUM Medical Journal Malaysia [journals.iium.edu.my]
- 15. Diabetic peripheral neuropathy: pathogenetic mechanisms and treatment PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Revolutionizing Diabetes Care: Harnessing IND81 Data for Quality Improvement]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b608096#how-to-use-ind81-data-for-quality-improvement-in-diabetes-care]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com